

Application Notes and Protocols: KU-60019

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KU-60019

Cat. No.: B3026409

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

These notes provide detailed information on the solubility of **KU-60019**, a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, in common laboratory solvents DMSO and ethanol. Included are experimental protocols for solubility determination, stock solution preparation, and a representative cell-based assay, along with diagrams of the relevant signaling pathway and experimental workflows.

KU-60019 Solubility Data

KU-60019 is a small molecule inhibitor of ATM kinase with an IC₅₀ of 6.3 nM.^{[1][2]} Its solubility can vary depending on the supplier and experimental conditions. The following table summarizes the reported solubility data in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).

Data Presentation: Solubility of **KU-60019**

Solvent	Reported Solubility (Concentration)	Reported Solubility (Molarity)	Source
DMSO	100 mg/mL	182.59 mM	Selleck Chemicals[3]
Soluble to 100 mM	100 mM	R&D Systems[1], Abcam[2]	Selleck Chemicals[3]
≥27.4 mg/mL	~50 mM	APExBIO[4]	
50 mg/mL	91.3 mM	TargetMol[5]	
100 mg/mL	182.59 mM	MedchemExpress[6]	
Ethanol	Insoluble	-	
Soluble to 100 mM	100 mM	R&D Systems[1], Abcam[2]	Selleck Chemicals[3]
≥51.2 mg/mL	~93.5 mM	APExBIO[7]	
< 1 mg/mL	Insoluble or slightly soluble	TargetMol[5]	
10 mg/mL	18.26 mM	MedchemExpress[6]	

Note: The molecular weight of **KU-60019** is 547.67 g/mol .[1] Discrepancies in reported solubility, particularly in ethanol, highlight the importance of empirical determination for specific experimental needs.

Experimental Protocols

Protocol 2.1: Determination of KU-60019 Solubility (Equilibrium Solubility Method)

This protocol outlines a general method to determine the equilibrium solubility of **KU-60019** in a solvent of choice.

Materials:

- **KU-60019** (solid powder)

- Anhydrous DMSO or 100% Ethanol
- Microcentrifuge tubes (1.5 mL)
- Thermostatically controlled shaker/incubator
- Microcentrifuge
- Syringe filters (0.22 μ m)
- Calibrated analytical equipment (e.g., HPLC-UV, LC-MS)
- Calibrated analytical standard of **KU-60019**

Methodology:

- Preparation of Supersaturated Solution: Add an excess amount of solid **KU-60019** to a microcentrifuge tube (e.g., 2-5 mg).
- Solvent Addition: Add a defined volume of the selected solvent (e.g., 1 mL of DMSO or Ethanol).
- Equilibration: Securely cap the tube and place it in a shaker/incubator set to a constant temperature (e.g., 25°C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.^[8]
- Sample Clarification: After equilibration, let the tube stand for 1 hour to allow excess solid to settle. Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10 minutes to pellet the remaining solid.^[9]
- Filtration: Carefully collect the supernatant and filter it through a 0.22 μ m syringe filter to remove any residual microparticles. This step is critical to ensure only the dissolved compound is measured.^[8]
- Quantification:
 - Prepare a series of standard solutions of **KU-60019** with known concentrations.

- Analyze the filtered supernatant and the standard solutions using a calibrated HPLC-UV or LC-MS system.[8]
- Generate a standard curve from the analytical standards.
- Determine the concentration of **KU-60019** in the supernatant by comparing its signal to the standard curve. This concentration represents the equilibrium solubility at the specified temperature.

Protocol 2.2: Preparation of KU-60019 Stock Solutions and Use in Cell-Based Assays

This protocol describes the preparation of a high-concentration stock solution in DMSO and its subsequent use in a typical in vitro radiosensitization assay.

Materials:

- **KU-60019** (solid powder)
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes
- Vortex mixer and/or sonicator
- Human glioma cells (e.g., U87, U1242)[4]
- Complete cell culture medium
- Sterile cell culture plates
- Radiation source (e.g., X-ray irradiator)

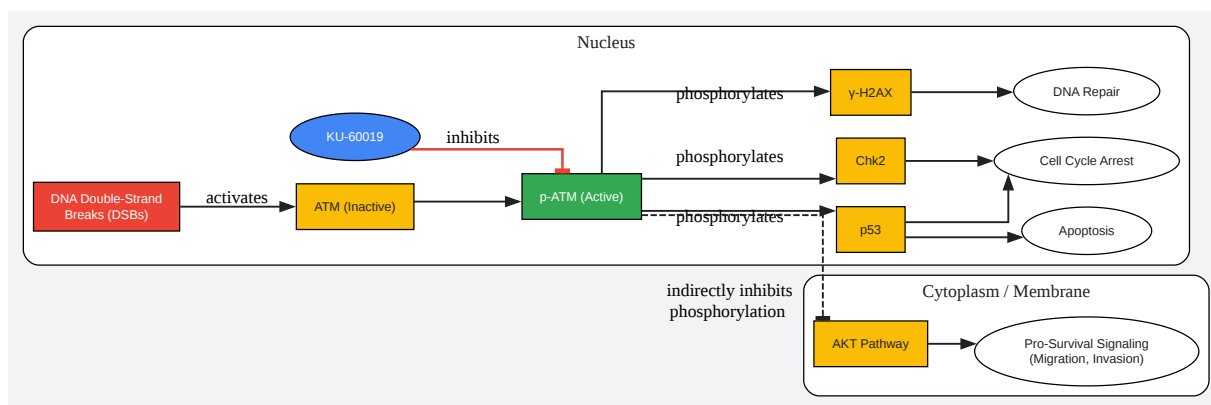
Methodology:

- Stock Solution Preparation (10 mM in DMSO):
 - Weigh out 5.48 mg of **KU-60019** and place it in a sterile microcentrifuge tube.

- Add 1 mL of anhydrous, sterile DMSO to the tube.
- To aid dissolution, gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes until the solid is completely dissolved.[4]
- Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.[4][6]
- In Vitro Radiosensitization Assay:
 - Cell Seeding: Seed human glioma cells (e.g., U87) in 96-well plates or other appropriate culture vessels at a density that allows for exponential growth over the course of the experiment.
 - Compound Treatment: The day after seeding, dilute the 10 mM **KU-60019** stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-3 µM).[4][10] For example, to make a 1 µM working solution, perform a serial dilution of the stock solution in culture medium. Replace the existing medium in the cell plates with the medium containing **KU-60019**. Include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).
 - Irradiation: Approximately 30-60 minutes after adding the compound, irradiate the cells with the desired dose of ionizing radiation (e.g., 2-8 Gy).[10] Non-irradiated plates should be handled identically but not exposed to the radiation source.
 - Incubation: Return the plates to the incubator and culture for the desired period (e.g., 1-5 days).[3]
 - Endpoint Analysis: Assess the experimental endpoint. This can include:
 - Cell Viability: Using assays like MTT or CellTiter-Glo.
 - DNA Damage: Quantifying γ-H2AX foci via immunofluorescence.[3]
 - Signaling Pathway Analysis: Assessing phosphorylation of ATM targets (p53, Chk2, AKT) via Western blot.[11][12]
 - Clonogenic Survival: For long-term survival assessment.

Mandatory Visualizations

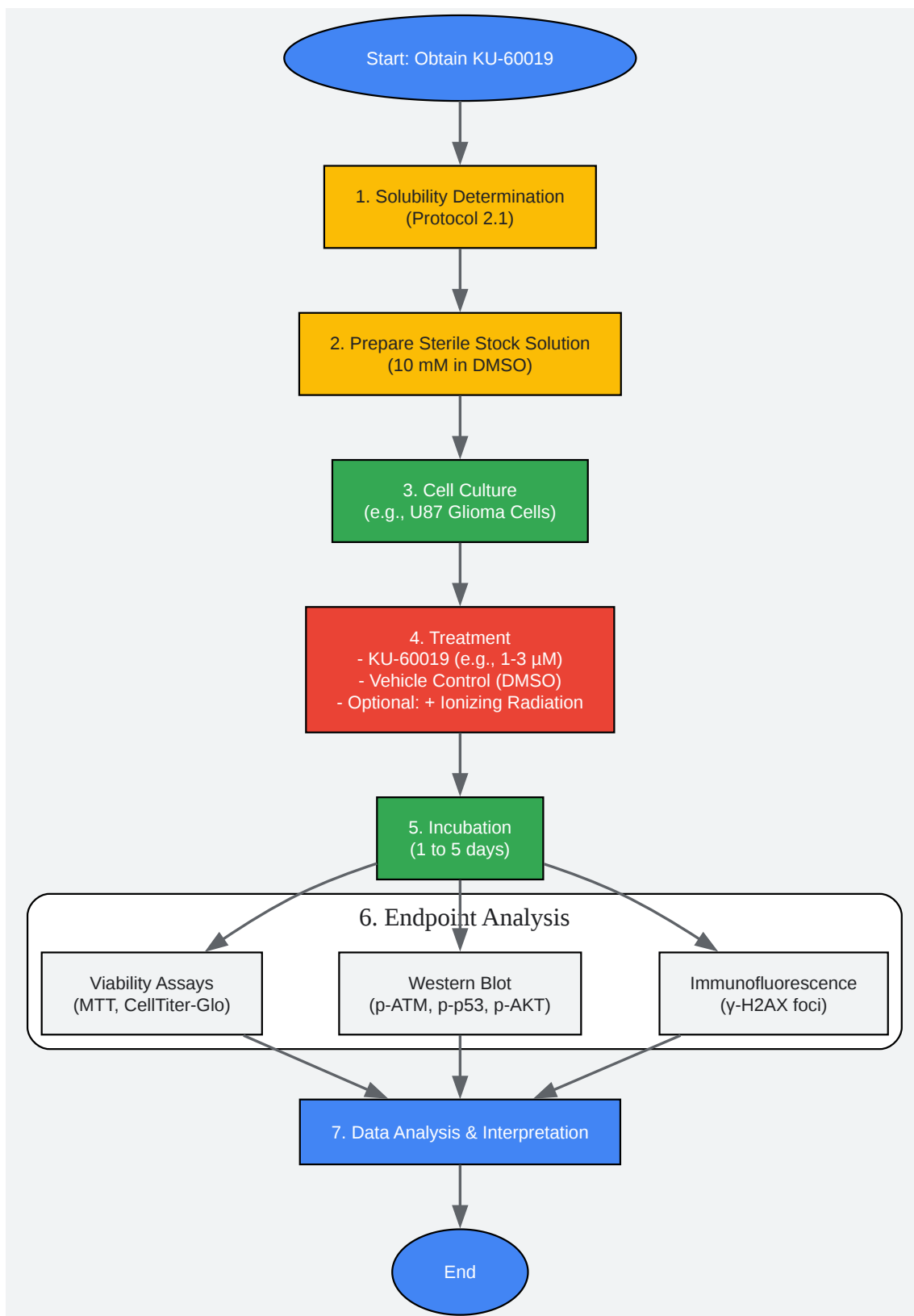
Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: ATM signaling pathway inhibited by **KU-60019**.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General experimental workflow for in vitro studies with **KU-60019**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rndsystems.com [rndsystems.com]
- 2. KU-60019, ATM kinase inhibitor (CAS 925701-49-1) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ss-amyloid-1-11.com [ss-amyloid-1-11.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved ATM kinase inhibitor KU-60019 radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Notes and Protocols: KU-60019]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026409#ku-60019-solubility-in-dmso-and-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com